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molecular formula C10H10ClNO B1430864 5-Chloro-3,3-dimethylisoindolin-1-one CAS No. 1440519-63-0

5-Chloro-3,3-dimethylisoindolin-1-one

Cat. No. B1430864
M. Wt: 195.64 g/mol
InChI Key: DQVCNEFERHUONP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09133158B2

Procedure details

A solution of 5-chloro-2-(4-methoxy-benzyl)-3,3-dimethyl-2,3-dihydro-isoindol-1-one (0.38 g, 1.2 mmol) in trifluoro acetic acid (5 mL) was heated to reflux for 20 hours. After removal of trifluoro acetic acid under reduced pressure, the crude product was purified by flash column chromatography (silica gel 14 g, 5% to 50% ethyl acetate in DCM) to give the title compound (0.20 g, 85%) as a white solid. MS: 196.1 (M+H+).
Name
5-chloro-2-(4-methoxy-benzyl)-3,3-dimethyl-2,3-dihydro-isoindol-1-one
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[O:11])[N:6](CC1C=CC(OC)=CC=1)[C:5]2([CH3:22])[CH3:21]>FC(F)(F)C(O)=O>[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[O:11])[NH:6][C:5]2([CH3:22])[CH3:21]

Inputs

Step One
Name
5-chloro-2-(4-methoxy-benzyl)-3,3-dimethyl-2,3-dihydro-isoindol-1-one
Quantity
0.38 g
Type
reactant
Smiles
ClC=1C=C2C(N(C(C2=CC1)=O)CC1=CC=C(C=C1)OC)(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
After removal of trifluoro acetic acid under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude product was purified by flash column chromatography (silica gel 14 g, 5% to 50% ethyl acetate in DCM)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C(NC(C2=CC1)=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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